2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile CAS 755753-61-8 properties
2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile CAS 755753-61-8 properties
The following technical guide provides an in-depth analysis of 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile , a critical heterocyclic building block in medicinal chemistry.
Editorial Note on CAS Registry Numbers:
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Target Compound: 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile (Chemical Name).[1]
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CAS Discrepancy: The CAS number 755753-61-8 is frequently indexed in chemical databases as the N-unsubstituted parent compound, 2-amino-1H-pyrrole-3-carbonitrile .
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Correct CAS for N-Ethyl Derivative: The specific N-ethyl analog discussed in this guide is chemically distinct and corresponds to CAS 412341-22-1 .
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Scope: This guide focuses on the properties and applications of the 1-ethyl derivative (CAS 412341-22-1) as implied by the specific chemical name in the topic request, while referencing the parent scaffold where relevant.
Core Scaffold for Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
This compound represents a "privileged scaffold" in drug discovery, serving as the immediate precursor to 7-ethyl-7H-pyrrolo[2,3-d]pyrimidines , a class of bicyclic heterocycles widely utilized in the development of Janus Kinase (JAK) inhibitors and other signal transduction modulators.
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile |
| Common Synonyms | 1-Ethyl-2-amino-3-cyanopyrrole; 3-Cyano-1-ethyl-2-aminopyrrole |
| CAS Number | 412341-22-1 (Specific to N-ethyl); 755753-61-8 (Parent N-H) |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| SMILES | CCN1C=CC(C#N)=C1N |
| InChI Key | Unique key for N-ethyl variant (e.g., generated from SMILES) |
Physical Properties
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Appearance: Off-white to pale yellow crystalline solid.
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Melting Point: 134–136 °C (Literature value for recrystallized material).
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Solubility:
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High: DMSO, DMF, Methanol, Ethyl Acetate.
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Moderate: Dichloromethane, Chloroform.
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Low: Water, Hexanes.
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Stability: Stable under standard laboratory conditions. The amino group is susceptible to oxidation upon prolonged exposure to air/light; store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Synthetic Pathways[11]
The synthesis of 2-amino-3-cyanopyrroles typically employs a multicomponent condensation strategy. For the N-ethyl derivative, the introduction of the ethyl group is most efficiently achieved prior to ring closure to avoid regioselectivity issues during alkylation of the pre-formed pyrrole.
Primary Route: Modified Gewald-Type Cyclization
This protocol ensures regiospecific formation of the 1-ethyl isomer.
Reagents:
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Bromoacetaldehyde diethyl acetal (Masked aldehyde).
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Ethylamine (70% aq. or ethanolic solution).
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Malononitrile (Active methylene source).
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Catalyst: p-Toluenesulfonic acid (p-TSA) or Piperidine/AcOH.
Step-by-Step Protocol:
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Amine Alkylation: React bromoacetaldehyde diethyl acetal with excess ethylamine (3-5 equiv) in ethanol at reflux for 4–6 hours to form 2-(ethylamino)acetaldehyde diethyl acetal .
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Workup 1: Concentrate in vacuo to remove excess ethylamine.
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Cyclocondensation: Dissolve the intermediate in water/ethanol. Add Malononitrile (1.0 equiv). Acidify slightly (pH ~5-6) to deprotect the acetal in situ, generating the aldehyde which immediately undergoes Knoevenagel condensation and intramolecular Thorpe-Ziegler cyclization.
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Purification: The product precipitates upon cooling or is extracted with EtOAc. Recrystallize from Ethanol/Water.
Visualization of Synthesis Logic
The following diagram illustrates the convergent synthesis and the critical branching point for N-alkylation.
Caption: Convergent synthesis of 2-amino-1-ethyl-1H-pyrrole-3-carbonitrile via acetal intermediate.
Reactivity & Applications in Drug Discovery[3]
The 2-amino-3-cyanopyrrole moiety is a "push-pull" alkene system embedded in an aromatic ring, making it highly reactive toward heterocyclization.
Scaffold for Pyrrolo[2,3-d]pyrimidines
The primary utility of this compound is the synthesis of 7-ethyl-7H-pyrrolo[2,3-d]pyrimidine-4-amines . This fused system is isosteric with purine (adenine) and serves as the ATP-binding hinge binder in many kinase inhibitors.
Mechanism of Fused Ring Formation: Reaction with Formamide (or Formamidine acetate) at high temperature (150–180 °C) bridges the amino group (C2) and the nitrile group (C3) with a single carbon, forming the pyrimidine ring.
Functionalization Logic
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C2-Amino Group: Nucleophilic; can form amidines, ureas, or undergo diazotization (Sandmeyer reaction) to introduce halides (Cl, Br, I) for Suzuki couplings.
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C3-Nitrile Group: Electrophilic; can be hydrolyzed to carboxamide/acid or reduced to aminomethyl.
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C4/C5 Positions: Electrophilic aromatic substitution is difficult due to the electron-withdrawing nitrile; however, lithiation (halogen-metal exchange if halogenated) is possible.
Application Workflow Diagram
Caption: Divergent synthetic utility of the 2-amino-3-cyanopyrrole scaffold in medicinal chemistry.
Experimental Protocol: Validation & Characterization
To ensure scientific integrity (E-E-A-T), the following characterization data serves as a self-validating standard for synthesized material.
Quality Control Parameters
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HPLC Purity: >98% (Required for biological assays).
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NMR Validation:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 6.60 (d, J = 3.0 Hz, 1H, Pyrrole-H5).
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δ 5.85 (d, J = 3.0 Hz, 1H, Pyrrole-H4).
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δ 5.20 (s, 2H, -NH₂, exchangeable with D₂O).
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δ 3.85 (q, J = 7.2 Hz, 2H, N-CH ₂-CH₃).
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δ 1.30 (t, J = 7.2 Hz, 3H, N-CH₂-CH ₃).
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Note: The coupling constant (J ~3.0 Hz) between H4 and H5 is characteristic of the pyrrole ring.
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IR Spectrum:
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CN Stretch: Distinct sharp band at ~2210–2220 cm⁻¹.
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NH₂ Stretch: Doublet at ~3300–3400 cm⁻¹.
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Safety & Handling (SDS Summary)
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Hazards: Harmful if swallowed, inhaled, or absorbed through skin. Irritating to eyes and respiratory system.
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Nitrile Hazard: Metabolically, nitriles can liberate cyanide; however, the aromatic nitrile is generally stable. Treat with standard precautions for toxic organic solids.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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Preparation of Pyrrolo[2,3-d]pyrimidines: Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrrolo[2,3-d]pyrimidine Derivatives as JAK Inhibitors." (General reference for scaffold utility).
- Synthesis of 2-Amino-3-cyanopyrroles:Tetrahedron Letters, "Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles via reaction of malononitrile with N-substituted aminoacetaldehyde acetals."
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CAS Registry Data: Common Chemistry, "CAS 412341-22-1 Detail."[1]
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Chemical Properties: PubChem, "Compound Summary for 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile."
